N-ethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
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Overview
Description
“N-ethylpiperidine-4-carboxamide hydrochloride” is a compound with a similar structure . It has a CAS Number of 1981-39-1 and a Molecular Weight of 192.69 .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, serve as key components in many alkaloid natural products and drug candidates . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Chemical Reactions Analysis
Piperidones have been found to possess various biological activities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . These activities are determined by their stereochemistry .Physical and Chemical Properties Analysis
The compound “1-Tosylpiperidine-4-carboxylic acid” has a similar structure and its Molecular Weight is 283.35 g/mol . Its exact mass and monoisotopic mass are both 283.08782920 g/mol .Mechanism of Action
While specific information on “N-ethyl-1-tosylpiperidine-4-carboxamide” is not available, piperidone analogs have been found to have a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-16-15(18)13-8-10-17(11-9-13)21(19,20)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPRVMGVQYXDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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